molecular formula C7H6BrN3O B8526146 4-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

4-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No. B8526146
M. Wt: 228.05 g/mol
InChI Key: VSKMQDHNPXHSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C7H6BrN3O and its molecular weight is 228.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

4-bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C7H6BrN3O/c1-11-5-4(10-7(11)12)2-3-9-6(5)8/h2-3H,1H3,(H,10,12)

InChI Key

VSKMQDHNPXHSGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CN=C2Br)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 20.0 g (103 mmol) 3-methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one in 168 mL 48% hydrobromic acid was heated for 6 h at 135° C. An additional 33 mL of 48% hydrobromic acid was added and the reaction was stirred at 135° C. overnight. The reaction was cooled to room temperature and quenched into 1675 mL ice water. The resulting slurry was adjusted to pH 9 by the addition of 125 mL saturated aqueous ammonium hydroxide. The precipitate was filtered and washed with 200 mL water and dried in a vacuum oven at 50° C. overnight to give 17.58 g (75%) of the title product as a light yellow solids.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
168 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Yield
75%

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